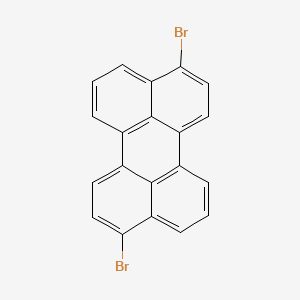

3,9-Dibromoperylene

Descripción

Significance of Perylene (B46583) Core in Organic Electronics and Materials Science

The rigid, planar structure of the perylene core, composed of five fused aromatic rings, facilitates strong π-π stacking interactions. This characteristic is crucial for charge transport in organic electronic devices. mdpi.com The ability to form ordered, one-dimensional columnar structures makes perylene derivatives highly suitable as active semiconducting layers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Intelligent molecular engineering of the perylene core allows for the tuning of its physical properties and self-assembly behavior, which in turn influences the energy levels of its frontier molecular orbitals and the processability of the resulting materials. acs.org Perylene diimides (PDIs), a prominent class of perylene derivatives, are particularly noted for their high photoluminescence quantum yields, excellent thermal and photochemical stability, and strong electron-accepting capabilities, making them ideal candidates for non-fullerene acceptors in OPVs. mdpi.comresearchgate.netresearchgate.net

Overview of Halogenated Perylene Derivatives

Halogenation of the perylene core is a key strategy for modifying its electronic properties and providing reactive sites for further functionalization. The introduction of halogen atoms, such as bromine or chlorine, at various positions on the perylene ring system significantly perturbs the π-electron distribution and intermolecular interactions. vulcanchem.comnih.gov This functionalization is often the first step in creating more complex perylene-based molecules with tailored properties. mdpi.com For instance, halogenated perylenes serve as crucial precursors for a variety of cross-coupling reactions, enabling the attachment of different functional groups to the perylene core. semanticscholar.orgresearchgate.net The position of halogenation is critical; for example, substitution at the "bay" positions (1, 6, 7, and 12) can induce a twist in the perylene backbone, which can improve solubility. ekb.eg

Specific Research Focus on 3,9-Dibromoperylene within the Perylene Family

Within the family of halogenated perylenes, this compound has emerged as a compound of significant research interest. researchgate.net Its specific substitution pattern offers a unique combination of reactivity and electronic properties. Unlike the more commonly studied 3,10- and 1,7-dibromoperylene isomers, the 3,9-isomer provides a distinct geometric arrangement of functionalization points, leading to different molecular symmetries and packing motifs in the solid state. The purification of this compound from the isomeric mixture resulting from the direct bromination of perylene can be challenging due to the poor solubility of the products. rsc.org However, reliable separation methods have been developed, enabling access to the pure isomer for detailed study and application. researchgate.net This specific isomer serves as a valuable building block for the synthesis of novel perylene derivatives with applications in areas such as fluorescent probes and as emitters in organic light-emitting diodes. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

3,9-dibromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLAQSRFBRURHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473914 | |

| Record name | 3,9-dibromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56752-35-3 | |

| Record name | 3,9-dibromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,9 Dibromoperylene

Direct Bromination of Perylene (B46583) and Regioselectivity Challenges

The direct bromination of perylene is a common starting point for the synthesis of brominated perylene derivatives. However, this method is fraught with challenges related to controlling the position of the bromine substituents on the perylene core.

Formation of Isomeric Mixtures (e.g., 3,9- and 3,10-Dibromoperylene)

Direct bromination of perylene typically results in a mixture of dibrominated isomers, most notably 3,9-dibromoperylene and 3,10-dibromoperylene (B12275962). researchgate.netresearchgate.net The reaction of perylene with brominating agents like N-Bromosuccinimide (NBS) in a solvent such as N,N-dimethyl-formamide (DMF) can produce a mixture of brominated perylenes. chemicalbook.com The nearly equal reactivity of the 3, 9, and 10 positions on the perylene core leads to the formation of these isomers in roughly a 1:1 ratio. researchgate.net This lack of regioselectivity complicates the isolation of the desired this compound. Some studies have also reported the formation of di-, tri-, and tetrabrominated perylene diimides (PDIs) from direct bromination procedures. google.com The resulting mixture of 3,9- and 3,10-dibromoperylene is often used in further reactions, such as the synthesis of graphene nanoribbons. e-asct.orge-asct.org

Control of Substitution Pattern at Perylene Core

Achieving precise control over the substitution pattern on the perylene core is a significant hurdle in its synthetic chemistry. acs.org The positions of substituents on the perylene core, particularly in the "bay" (1, 6, 7, and 12 positions) and "peri" (3, 4, 9, and 10 positions) regions, drastically influence the resulting molecule's electronic and photophysical properties. acs.orgmdpi.com The direct introduction of functional groups often leads to mixtures of regioisomers that are difficult to separate. mdpi.com For instance, the bromination of perylene bisanhydride with bromine in fuming sulfuric acid at high temperatures is a known method that produces a mixture of dibromo-PBIs, primarily the 1,7- and 1,6-isomers. rsc.org

Advanced Regioselective Synthesis Approaches

To overcome the limitations of direct bromination, researchers have developed more advanced synthetic strategies to achieve isomerically pure this compound and other selectively substituted perylene derivatives.

Multistep Synthetic Routes to Isomerically Pure Compounds

Multistep synthetic routes offer a pathway to isomerically pure perylene derivatives by introducing directing groups or by performing sequential reactions. acs.orgresearchgate.net For example, a highly efficient and scalable synthesis of regioisomerically pure 1,7-dibromoperylene-3,4,9,10-tetracarboxylic tetrabutyl ester has been developed starting from commercially available perylene-3,4,9,10-tetracarboxylic bisanhydride. researchgate.netacs.orgnih.gov This method involves several steps, including the synthesis of the tetrabutyl ester, followed by selective bromination. acs.orgmetu.edu.tr The resulting pure isomer can then be converted into other valuable intermediates. researchgate.netacs.orgnih.gov Another approach involves the use of protecting groups or directing groups to guide the bromination to specific positions on the perylene core.

Precursor-Based Synthesis Strategies

Precursor-based strategies involve the synthesis of a specifically functionalized perylene precursor that directs subsequent reactions to the desired positions. e-asct.orgacs.org One such strategy is the Ir-catalyzed C–H borylation of perylene, which selectively introduces boryl groups at the 2,5,8,11-positions. rsc.org These borylated intermediates can then be converted to a variety of ortho-substituted perylene derivatives. rsc.org Another precursor-based approach involves the synthesis of 3,9-dicyanoperylene from this compound via nucleophilic substitution with cuprous cyanide, followed by hydrolysis to yield perylene-3,9-dicarboxylic acid. This dicarboxylic acid serves as a versatile precursor for a range of 3,9-disubstituted perylenes.

Purification and Isolation Techniques for this compound

Due to the formation of isomeric mixtures during direct bromination, effective purification and isolation techniques are crucial for obtaining pure this compound. A reliable and reproducible method for separating 3,9- and 3,10-dibromoperylene involves sequential and repeated recrystallization. researchgate.net This technique leverages the slight differences in solubility and crystal packing between the isomers. vulcanchem.com Column chromatography is another common method used to separate brominated perylene derivatives. rsc.org For instance, in the synthesis of brominated perylene diimides, chromatography can be used to isolate the desired monobrominated product from the reaction mixture. google.com The purity of the isolated this compound is often confirmed using techniques such as thin-layer chromatography, HPLC, and NMR spectroscopy. nih.gov

Sequential and Repeated Recrystallization Methods

A reliable and reproducible method for separating this compound from its 3,10-isomer involves sequential and repeated recrystallization. researchgate.netx-mol.com This technique leverages the slight differences in solubility and crystal packing efficiency between the isomers in specific solvent systems. vulcanchem.com Researchers have developed protocols that, through multiple cycles of dissolving the isomeric mixture in a suitable solvent and allowing it to cool, selectively crystallize one isomer while the other remains preferentially in the solution.

The process is often arduous but can yield dibromoperylenes with unprecedented purities, leading to materials with the highest reported melting temperatures. researchgate.net One documented approach involves the use of a chloroform (B151607)/ethanol mixture, which has been shown to be effective in isolating the 3,10-dibromoperylene isomer with greater than 99% purity, demonstrating the principle's efficacy for separating the mixture. vulcanchem.com The selection of solvents and the number of recrystallization cycles are critical parameters that are optimized to maximize the purity of the target this compound isomer.

Table 1: Recrystallization-Based Separation of Dibromoperylene Isomers

| Parameter | Description | Findings | Source(s) |

| Technique | Sequential and Repeated Recrystallization | A reliable and reproducible method for separating 3,9- and 3,10-dibromoperylene isomers. researchgate.netx-mol.com | researchgate.net, x-mol.com |

| Principle of Separation | Differential Solubility | The separation relies on the differences in solubility and crystal packing efficiencies between the isomers. vulcanchem.comresearchgate.net | vulcanchem.com, researchgate.net |

| Solvent System Example | Chloroform/Ethanol | This mixture has been effectively used to isolate high-purity (>99%) 3,10-dibromoperylene from the isomeric mixture. vulcanchem.com | vulcanchem.com |

| Outcome | High Purity Product | The method yields highly pure isomers, which exhibit the highest reported melting temperatures for these compounds. researchgate.net | researchgate.net |

| Challenges | Yield Loss | The separation process can be difficult and is often associated with significant losses of material. dur.ac.uk | dur.ac.uk |

Chromatographic Separation Techniques

Chromatographic separation, particularly column chromatography, serves as another key technique for the purification of this compound from isomeric mixtures. researchgate.net This method separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent) and a mobile phase (a solvent or solvent mixture that flows through the stationary phase).

For perylene derivatives, silica (B1680970) gel is commonly used as the stationary phase. rsc.orgmetu.edu.tr The choice of the mobile phase, or eluent, is critical for achieving effective separation. Researchers have successfully used a variety of solvent systems to purify perylene-based compounds. These systems are carefully selected and sometimes "tuned" to optimize the separation of closely related isomers. chemicalbook.com The crude isomeric mixture is dissolved and loaded onto the top of a column packed with silica gel, and the eluent is passed through the column. The different isomers travel down the column at different rates, allowing them to be collected as separate fractions. chemicalbook.com

Table 2: Exemplary Chromatographic Conditions for Perylene Derivative Purification

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Source(s) |

| Silica Gel | Dichloromethane (B109758) (CH2Cl2) | Perylene tetracarboxylic acid derivative | metu.edu.tr |

| Silica Gel | Chloroform (CHCl3) | Boc-protected perylene derivative | rsc.org |

| Silica Gel | Dichloromethane-Ethyl Acetate (CH2Cl2-EtOAc 20:1) | Perylene derivative | rsc.org |

| Silica Gel | Hexane | Perylene derivative | amazonaws.com |

| Silica Gel | Chloroform, Petroleum Ether, Ethyl Acetate, Methanol (Tuned Mixture) | Coronene derivative (related polycyclic aromatic) | chemicalbook.com |

Molecular Structure and Spectroscopic Characterization of 3,9 Dibromoperylene

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular architecture of 3,9-dibromoperylene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy offer detailed information about the compound's structural framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it crucial for the structural elucidation of this compound. hyphadiscovery.comresearchgate.net By analyzing the chemical shifts, multiplicities, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. analyzetest.comsbq.org.br

For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the perylene (B46583) core dictates the chemical shifts and coupling patterns of the remaining protons. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between neighboring protons. creative-biostructure.com

While specific, detailed ¹H and ¹³C NMR data for this compound is not extensively available in the provided search results, the general approach involves assigning each proton and carbon signal to its specific position on the perylene ring system. acs.orgresearchgate.net For instance, a related compound, 9-Bromo-N-(1-hexylheptyl)perylene-3,4-dicarboximide, exhibits complex multiplets in the aromatic region of its ¹H NMR spectrum, demonstrating the sensitivity of proton chemical shifts to the electronic environment. google.com

Table 1: Representative NMR Data for a Perylene Derivative

| Technique | Description | Typical Data Observed |

| ¹H NMR | Provides information on the proton environment. analyzetest.com | Aromatic protons appear as multiplets in the downfield region. google.com |

| ¹³C NMR | Reveals the number and type of carbon atoms. analyzetest.com | Aromatic carbons show distinct signals in the downfield region. metu.edu.tr |

| COSY | Establishes proton-proton coupling correlations. creative-biostructure.com | Cross-peaks indicate adjacent protons. |

| HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons. hyphadiscovery.com | Confirms C-H connectivity and aids in assigning quaternary carbons. |

This table is illustrative and based on general principles of NMR spectroscopy as applied to perylene derivatives.

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and elemental composition of this compound. uni-saarland.de In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. msu.edu

For this compound (C₂₀H₁₀Br₂), the expected molecular weight is approximately 410.1 g/mol . bldpharm.comnih.gov A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic pattern of peaks for the molecular ion, with M⁺, [M+2]⁺, and [M+4]⁺ ions in a ratio of approximately 1:2:1. This distinctive pattern provides unambiguous confirmation of the presence of two bromine atoms in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the determination of the molecular formula. metu.edu.truni-saarland.de This helps to distinguish this compound from other compounds with the same nominal mass but different elemental compositions.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z | Relative Abundance |

| [M]⁺ | Molecular ion with two ⁷⁹Br isotopes | ~408 | ~25% |

| [M+2]⁺ | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope | ~410 | ~50% |

| [M+4]⁺ | Molecular ion with two ⁸¹Br isotopes | ~412 | ~25% |

This table illustrates the theoretical isotopic pattern for a dibrominated compound.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. upi.edu The FTIR spectrum provides a molecular "fingerprint," with characteristic peaks corresponding to the stretching and bending vibrations of different bonds within the molecule. mvpsvktcollege.ac.inlibretexts.org

For this compound, the FTIR spectrum is expected to be dominated by absorptions characteristic of its polycyclic aromatic hydrocarbon structure. Key vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹.

Aromatic C=C stretching: Strong absorptions in the region of 1600-1450 cm⁻¹ are characteristic of the perylene ring system. specac.com

C-Br stretching: The carbon-bromine bond vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹. libretexts.org

The absence of significant peaks corresponding to functional groups like hydroxyl (-OH) or carbonyl (C=O) would confirm the purity of the hydrocarbon backbone. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Strong to Medium |

| C-H Bending (out-of-plane) | 900 - 675 | Strong |

| C-Br Stretch | < 800 | Medium to Strong |

This table provides a general guide to the expected FTIR absorptions for an aromatic bromide.

Mass Spectrometry (MS) for Molecular Identity Confirmation

X-ray Crystallography and Solid-State Structure Analysis

Studies have shown that this compound crystallizes in the monoclinic space group P2₁/a. oup.comoup.comoup.com The crystal structure reveals that the perylene core is essentially planar, a common feature for polycyclic aromatic hydrocarbons. The bromine atoms are located at the 3 and 9 positions of the perylene skeleton. oup.comoup.com

In the solid state, the molecules of this compound exhibit π-stacking interactions, where the planar aromatic systems of adjacent molecules align with each other. oup.com This packing arrangement is crucial for its electronic properties in solid-state applications. The way the perylene skeletons overlap is similar to what is observed in the α-form of perylene crystals. oup.com The distance between the stacked molecules influences the electronic coupling and, consequently, the material's performance in electronic devices.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 15.238 |

| b (Å) | 11.826 |

| c (Å) | 3.928 |

| β (°) | 95.53 |

| Z (molecules/unit cell) | 2 |

Data sourced from crystallographic studies. oup.comoup.comoup.com

Purity Assessment and Isomer Differentiation via Analytical Techniques

The synthesis of this compound often results in a mixture of isomers, most notably the 3,10-dibromoperylene (B12275962) isomer. oup.comresearchgate.net Therefore, rigorous purification and subsequent purity assessment are critical. Several analytical techniques are employed to separate these isomers and verify the purity of the final product.

High-performance liquid chromatography (HPLC) is a powerful technique for separating the 3,9- and 3,10-dibromoperylene isomers. The different polarities and shapes of the isomers lead to different retention times on the chromatographic column, allowing for their effective separation. nih.govresearchgate.net Gas chromatography (GC) can also be utilized for this purpose. researchgate.net

Once separated, the identity of each isomer can be confirmed using the spectroscopic techniques described earlier (NMR, MS). chemrxiv.org For instance, X-ray crystallography has been used to definitively identify the higher-melting-point isomer as this compound. oup.comoup.com A reliable and reproducible method for separating these isomers involves sequential and repeated recrystallization, which takes advantage of the slight differences in solubility between the isomers. researchgate.net The unprecedented purity achieved through this method has led to the reporting of the highest melting temperatures for these compounds to date. researchgate.net

The purity of a this compound sample can be quantified using techniques like quantitative NMR (qNMR) or by analyzing the chromatograms from HPLC or GC, where the area of the peak corresponding to this compound is compared to the areas of any impurity peaks. hyphadiscovery.com

Electronic Structure and Theoretical Investigations of 3,9 Dibromoperylene

Density Functional Theory (DFT) Calculations for Electronic Properties

DFT calculations are a cornerstone for investigating the electronic landscape of molecules. For perylene (B46583) derivatives, these calculations offer reliable qualitative insights into their frontier molecular orbitals and charge characteristics acs.org.

The HOMO and LUMO are the frontier molecular orbitals that play a key role in the electronic and optical properties of a molecule, including its reactivity and behavior in electronic devices. While specific DFT calculations for the parent 3,9-dibromoperylene are not detailed in the available literature, extensive studies on its derivatives provide a clear picture of the electronic structure.

In derivatives where the bromine atoms are substituted, the LUMO orbitals are consistently localized on the perylene moiety acs.org. This indicates that the perylene core acts as the primary electron acceptor part of the molecule. The HOMO orbitals, in contrast, are typically delocalized over the entire molecule, including the substituent groups acs.org. The introduction of electron-donating or electron-withdrawing substituents in place of the bromine atoms systematically controls the energy band gaps acs.orgresearchgate.net. For instance, in a series of 3,9-bis(diphenylamino)perylene derivatives, the calculated theoretical band gaps (Egcal) ranged from 2.67 eV to 2.92 eV, a trend that aligns well with experimental optical band gaps acs.org. This demonstrates that the HOMO energy level is more significantly affected by substitution than the LUMO level, which remains anchored to the perylene core acs.org.

Table 1: Representative Calculated and Experimental Energy Levels of 3,9-Disubstituted Perylene Derivatives (Note: Data for derivatives are provided to illustrate the electronic properties of the 3,9-substituted perylene system.)

| Compound Class | Substituent (R) | Calculated EHOMO (eV) | Calculated ELUMO (eV) | Calculated Band Gap (eV) | Source |

| Peri-DPA(R) | -CN | -5.35 | -2.43 | 2.92 | acs.org |

| Peri-DPA(R) | -H | -4.89 | -2.07 | 2.82 | acs.org |

| Peri-DPA(R) | -OMe | -4.39 | -1.72 | 2.67 | acs.org |

This interactive table showcases how different substituent groups at the 3 and 9 positions modify the electronic energy levels, as determined by DFT calculations.

The distribution of electron density is fundamental to a molecule's properties. In 3,9-disubstituted perylenes, the LUMO is primarily located on the planar perylene skeleton, while the HOMO distribution is heavily influenced by the nature of the substituents acs.org. The bromine atoms in this compound are electron-withdrawing, which lowers the energy of the frontier orbitals compared to unsubstituted perylene.

Reactive Chemistry and Functionalization of 3,9 Dibromoperylene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to functionalize 3,9-dibromoperylene. unistra.fr These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. libretexts.org

The Sonogashira coupling reaction is a widely employed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, provides an efficient route to synthesize alkynyl-substituted perylenes from this compound. wikipedia.orgorganic-chemistry.org These reactions can often be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org

The general mechanism involves a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynyl-substituted product and regenerates the palladium(0) catalyst. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.org

Various palladium catalysts, such as Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, are commonly used, often in combination with ligands like triphenylphosphine. libretexts.org Research has focused on developing more efficient catalyst systems to improve yields and reaction conditions. libretexts.orgscirp.org For instance, various alkynylperylenes have been successfully prepared from this compound using these methods. researchgate.net

Table 1: Examples of Sonogashira Coupling Reactions with Aryl Halides

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 98 scirp.org |

| 2 | 2-Amino-3-bromopyridine | 1-Decyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 90 scirp.org |

| 3 | 2-Amino-5-methyl-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 93 scirp.org |

| 4 | Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | - | RT | - organic-chemistry.org |

Note: This table presents generalized examples from the literature to illustrate the scope of the Sonogashira reaction and does not specifically use this compound as the substrate.

Besides the Sonogashira coupling, other palladium-catalyzed reactions are instrumental in modifying this compound.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. rose-hulman.edu It is a versatile method for creating aryl-aryl bonds. rose-hulman.edu The Suzuki coupling has been used to introduce perylene (B46583) units into polymers to enhance their charge-transport properties by promoting π–π interactions between polymer chains. researchgate.net The reaction typically proceeds via oxidative addition, transmetalation, and reductive elimination. rose-hulman.edu

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.org It is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.cawiley-vch.de Di-(thien-2-yl)-PDI has been prepared from a dibromo-PDI derivative using a Stille coupling reaction in high yield. researchgate.net

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org Unlike the Suzuki and Stille reactions, the Heck reaction mechanism involves migratory insertion of the alkene into the palladium-carbon bond followed by a β-hydride elimination. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the organic halide. libretexts.org

These coupling reactions provide a powerful synthetic platform for creating a diverse array of 3,9-disubstituted perylene derivatives with tailored electronic and photophysical properties.

Sonogashira Coupling for Alkynyl Derivatization

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic compounds, where a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, the presence of electron-withdrawing groups can activate the ring for such substitutions. wikipedia.orgbyjus.com In the case of perylene derivatives, the extended π-system can facilitate these reactions.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For perylene derivatives, particularly perylene diimides (PDIs), SNAr is a common strategy for introducing substituents at the bay positions (1, 6, 7, and 12). researchmap.jp Although the specific reactivity of this compound in SNAr reactions is less detailed in the provided context, the principles apply. The bromine atoms can act as leaving groups, allowing for their replacement by various nucleophiles. smolecule.com This method has been used to synthesize unsymmetrically substituted perylene derivatives. researchgate.netnih.gov For example, the substitution of bromine atoms in 1,7-dibromoperylene derivatives with phenoxy groups is an effective and generally applied reaction. researchgate.netnih.gov

Introduction of Diverse Functional Groups at Brominated Positions

The bromine atoms on this compound serve as versatile handles for introducing a wide array of functional groups, significantly altering the molecule's properties.

Aryl Substitutions: As discussed under palladium-catalyzed reactions, Suzuki-Miyaura and Stille couplings are primary methods for introducing aryl groups at the 3 and 9 positions. researchgate.netresearchgate.net For instance, the Suzuki-Miyaura coupling of this compound with arylboronic acids yields 3,9-diarylperylenes. researchgate.net These reactions are fundamental in synthesizing materials for organic electronics. researchgate.net

Alkoxyl Substitutions: Alkoxy groups can be introduced onto the perylene core, often through nucleophilic aromatic substitution reactions. For example, reacting a brominated perylene derivative with an alcohol in the presence of a base can lead to the corresponding alkoxy-substituted product. This has been demonstrated in the synthesis of N,N′-diaryl-perylene-3,9-diamine derivatives featuring different alkoxyl substituents. researchgate.net

Alkyl Substitutions: While direct alkylation via cross-coupling can be challenging, methods like Negishi or Kumada coupling can be employed. libretexts.org Ruthenium-catalyzed C-H bond activation has also been reported as an efficient method for the alkylation of perylene bisimides at other positions, suggesting potential applicability for related substrates. ekb.eg

Amine Functionalizations: Amines can be introduced at the brominated positions through nucleophilic aromatic substitution or palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination. The synthesis of N,N'-diaryl-perylene-3,9-diamine derivatives has been reported, where different alkoxyl-substituted anilines were presumably coupled with this compound. researchgate.net These reactions can be performed under mild, aqueous conditions. d-nb.info Both primary and secondary amines, including sterically hindered ones, can be successfully coupled. d-nb.info

Thiol and Thiophenol Functionalizations: Thiol and thiophenol groups can be introduced via nucleophilic aromatic substitution. researchgate.netresearchgate.net This functionalization is achieved by reacting the brominated perylene derivative with a thiol or thiophenol, often in the presence of a base. rsc.org These reactions are valuable for creating materials with specific electronic properties or for further post-functionalization, for instance, through thiol-ene "click" chemistry. rsc.orgrsc.org For example, starting from a mono(alkoxy)-substituted PDI, nucleophilic substitution with thiophenol has been used to create unsymmetrical di(substituted) PDI compounds. researchgate.net

Table 2: Summary of Functionalization Reactions on Perylene Derivatives

| Functional Group | Reaction Type | Reagents/Catalysts | Product Class |

| Alkynyl | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, alkyne, base | Alkynylperylenes researchgate.net |

| Aryl | Suzuki-Miyaura Coupling | Pd catalyst, arylboronic acid, base | Diarylperylenes researchgate.net |

| Aryl | Stille Coupling | Pd catalyst, organostannane | Diarylperylenes researchgate.net |

| Alkoxyl | Nucleophilic Substitution | Alcohol, base | Alkoxyperylenes researchgate.net |

| Amine | Nucleophilic Substitution / Buchwald-Hartwig | Amine, base (Pd catalyst for C-N coupling) | Perylenediamines researchgate.net |

| Thiol/Thiophenol | Nucleophilic Substitution | Thiol/Thiophenol, base | Thio-substituted perylenes researchgate.net |

This table provides a general overview of functionalization strategies applicable to brominated perylenes.

Aryl, Alkoxyl, and Alkyl Substitutions

Regioselective Functionalization Control

The ability to selectively functionalize the this compound molecule at one or both bromine-substituted positions is critical for the synthesis of asymmetric perylene derivatives. Such tailor-made compounds, with precisely controlled substitution patterns, are of paramount importance for tuning the optoelectronic properties of materials used in organic electronics, photovoltaics, and molecular sensors. Control over the regioselectivity of reactions allows for the creation of complex molecular architectures that would otherwise be inaccessible.

The primary challenge in working with dibromoperylenes is that the initial synthesis via direct bromination of perylene often results in a mixture of isomers, primarily this compound and 3,10-dibromoperylene (B12275962), which can be difficult to separate. researchgate.netnih.gov Therefore, methods that not only produce the desired isomer but also allow for its controlled, stepwise functionalization are highly valuable. The regioselectivity of subsequent reactions on the this compound core can be governed by several factors, including the inherent electronic properties of the substrate, the choice of catalyst and ligands, and the specific reaction conditions employed.

Influence of Substrate and Directing Groups

The substitution pattern of the perylene core itself can dictate the outcome of a reaction. The presence of electron-withdrawing or electron-donating groups can activate or deactivate certain positions, thereby directing incoming reagents. While many detailed studies focus on perylene-3,4,9,10-tetracarboxylic acid derivatives, the principles are broadly applicable to the functionalization of the perylene skeleton.

For instance, in perylene monoimide diester (PMD) and perylene diimide (PDI) systems, the imide groups are strongly electron-withdrawing, which significantly influences the reactivity of halogen substituents in the bay area (positions 1, 6, 7, and 12). In a 1,7-dibrominated PDI derivative, the first nucleophilic aromatic substitution occurs selectively at the 7-position, which is activated by the adjacent imide group. acs.org Conversely, electron-donating groups can direct electrophilic substitutions. The introduction of an electron-donating 4-tert-butylphenoxy group at the 1-position of a perylene tetraester directs subsequent bromination with N-bromosuccinimide (NBS) to occur with complete regioselectivity at the 7-position. researchmap.jp This is attributed to the resonance effect of the phenoxy group and steric hindrance near other potential sites. researchmap.jp

| Perylene Precursor | Directing Group(s) | Reagent | Position of Functionalization | Outcome/Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-tert-butylphenoxy)perylene-3,4,9,10-tetracarboxylate | 1-(4-tert-butylphenoxy) [Electron-Donating] | N-Bromosuccinimide (NBS) | 7-position | Complete regioselectivity; 84% yield of 7-bromo product | researchmap.jp |

| 1,7-dibromoperylene-3,4,9,10-tetracarboxylic monoimide dibutylester | Imide group [Electron-Withdrawing] | Phenol (Nucleophile) | 7-position | First substitution is regiospecific at the imide-activated 7-position | acs.org |

| 1,6,7,12-tetrachloro-perylene monoimide diester | Imide vs. Ester groups | 4-methoxyphenol | 7,12-positions | Selective substitution at the more reactive "imide-activated" 7 and 12 positions over the "ester-activated" 1 and 6 positions | acs.orgtudelft.nlscispace.com |

Catalyst and Ligand-Controlled Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the C-Br positions of this compound. organic-chemistry.orglibretexts.org The regioselective mono-functionalization or stepwise di-functionalization can be achieved by carefully selecting the catalyst, ligands, base, and additives.

The general mechanism for these couplings involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron (Suzuki) or copper acetylide (Sonogashira) species, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgnrochemistry.com In di-halogenated systems like this compound, achieving mono-substitution requires conditions that allow the first coupling to occur significantly faster than the second. This can often be controlled by stoichiometry, but the choice of ligands is also crucial. Bulky and electron-rich phosphine (B1218219) ligands can promote the catalytic cycle efficiently, even at room temperature for some substrates. organic-chemistry.org For Suzuki reactions, the choice of base and the potential use of phase-transfer catalysts can dramatically influence reaction rates and selectivity. organic-chemistry.orgnih.gov

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base/Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | Generic Aryl Halide (e.g., R-Br) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst) | Diisopropylamine / THF | Standard method for C(sp²)-C(sp) bond formation, adaptable for stepwise functionalization. | nrochemistry.com |

| Copper-Free Sonogashira | (Hetero)aryl Halides | Terminal Alkyne | Pd catalyst in Kolliphor EL surfactant | Base / Water (under air) | Sustainable method avoiding copper co-catalyst, effective for producing luminescent materials. | chemistryviews.org |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides or Triflates | Organoboronic Acid | Pd(OAc)₂ / PCy₃ or Pd₂(dba)₃ / P(t-Bu)₃ | Base (e.g., K₂CO₃, KF) / Organic Solvent | Highly versatile for C(sp²)-C(sp²) bonds. Ligand choice is critical for reactivity and scope. | organic-chemistry.org |

| Regioselective Suzuki Coupling | Non-symmetric Dibromobenzenes | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene (B28343)/H₂O | Demonstrates that regioselectivity can be controlled by substrate substituents, enabling one-pot, three-component synthesis. | rsc.org |

Control via Reaction Conditions

Manipulating reaction conditions such as temperature, solvent, and reagent stoichiometry is a fundamental strategy for controlling regioselectivity.

Stoichiometry : The most direct method to achieve mono-functionalization of this compound is to use one equivalent or a slight excess of the coupling partner. This statistical approach favors the formation of the mono-substituted product, which can then be isolated before a second, different functional group is introduced.

Solvent and Temperature : The choice of solvent can influence reaction rates and selectivity by altering the solubility of reagents and the stability of intermediates. For example, improving a protocol for the mono-bromination of a perylene tetraester involved switching the solvent from acetonitrile (B52724) (MeCN) to dichloromethane (B109758) (CH2Cl2) and avoiding heat, which suppressed the formation of undesirable di-brominated products. researchmap.jp In nucleophilic substitution reactions on 1,7-dibromoperylene derivatives, harsher conditions, such as refluxing in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), may be required to drive the reaction to completion, especially if the perylene core is not strongly electron-deficient. rsc.orgacs.org

Additives : In some catalytic systems, additives can be essential for achieving optimal results. For the arylation of indoles, the addition of 3-nitropyridine (B142982) and caesium pivalate (B1233124) was crucial for achieving high regioselectivity. researchgate.net Similarly, for Suzuki couplings, additives like silver salts or specific bases can prevent side reactions and improve yields. libretexts.org

| Perylene System | Reaction | Conditions | Product(s) | Controlling Factor | Reference |

|---|---|---|---|---|---|

| 1,7-dibromoperylene tetrabutylester (A1) | Nucleophilic Substitution with Naphthalene derivative (3) | Refluxing DMF, Cs₂CO₃ | No reaction | Low reactivity of the electron-rich perylene core requires harsher conditions or a more activated precursor. | rsc.org |

| 1,7-dibromoperylene monoanhydride diester (12) | Nucleophilic Substitution with Naphthalene derivative (3) | Anhydrous NMP, 120 °C | Mono-substituted anhydride (B1165640) (39% yield) | The electron-withdrawing anhydride group activates the core, enabling the substitution. | rsc.org |

| Tetrabenzyl perylene-3,4,9,10-tetracarboxylate (1) | Mono-bromination | NBS, FeCl₃, MeCN, 70 °C | Mixture with di-brominated products | High temperature leads to over-reaction. | researchmap.jp |

| Tetrabenzyl perylene-3,4,9,10-tetracarboxylate (1) | Mono-bromination | NBS (split addition), CH₂Cl₂ | Mono-brominated product (93% yield) | Change of solvent and controlled reagent addition enhances selectivity for the mono-substituted product. | researchmap.jp |

Photophysical Properties and Excited State Dynamics of 3,9 Dibromoperylene Derivatives

Steady-State Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectra of 3,9-dibromoperylene derivatives are characterized by strong absorption in the visible region, a hallmark of the perylene (B46583) chromophore. The position and fine structure of these absorption bands are sensitive to substitution at the perylene core and the solvent environment.

In general, the absorption spectra of perylene derivatives exhibit a well-defined vibronic structure. For instance, 1,7-dibromoperylene-3,4,9,10-tetracarboxylic diimide derivatives in chloroform (B151607) show characteristic absorption maxima around 526 nm, 490 nm, and 458 nm. google.com Bay-substituted perylenes, however, often lead to a disappearance of this pronounced vibronic structure, which is accompanied by a bathochromic (red) shift of the absorption bands. acs.org For example, a series of donor-acceptor-donor (D-A-D) compounds based on a 3,9-bis(p-(R)-diphenylamino)perylene core, where the perylene acts as the acceptor, shows systematically controlled energy band gaps and tunable emission colors from green to red by varying the electron-donating or electron-withdrawing nature of the R group on the diphenylamine (B1679370) donor. nih.gov

The absorption spectra of tetra-bromo-substituted perylenes, such as (Br)4-Per, are quite similar to that of the parent perylene, with the S1 ← S0 transition being allowed and exhibiting high extinction coefficients. rsc.org In contrast, donor-substituted derivatives like (DPA)4-Per, where DPA is diphenylamine, show a significant red-shift in their absorption spectra. rsc.org

The solvent can also play a role, although its effect on the absorption spectra of some perylene derivatives is reported to be negligible. unige.ch However, in some cases, particularly with donor-acceptor systems, aggregation in certain solvents can alter the optical properties, leading to spectral broadening and shifts. nih.gov For example, some perylene derivatives show good solubility in toluene (B28343) and chloroform, but much lower solubility in polar solvents like acetonitrile (B52724), which can lead to aggregation. nih.gov

Table 1: UV-Vis Absorption Data for Selected Perylene Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 1,7-dibromo-N,N'-Bis(ethylpropyl)perylene-3,4:9,10-tetracarboxylic diimide | Chloroform | 526, 490, 458 | 45,474, 30,652, 12,208 | google.com |

| 1-bromo-N,N'-Bis(ethylpropyl)perylene-3,4:9,10-tetracarboxylic diimide | Chloroform | 524, 488, 458 | 61,578, 40,027, 15,254 | google.com |

| Dodecyl–PDIBr–dodecyl | Chloroform | ~540 | - | rsc.org |

| POSS–PDIBr–POSS | Chloroform | ~540 | - | rsc.org |

Steady-State Fluorescence Spectroscopy

The fluorescence properties of this compound derivatives are highly dependent on their molecular structure and the surrounding environment. The emission spectra often appear as a mirror image of the absorption spectra, though this can be influenced by substituents. acs.org

The introduction of bromine atoms can significantly impact the fluorescence quantum yield (Φf). For example, while N-annulated perylene bisimide (NPBI) has a moderate fluorescence quantum yield (Φf = 68 ± 5%), a single bromine substitution at the bay position in Br-NPBI dramatically decreases the quantum yield to 2.0 ± 0.6% in toluene, indicating an enhancement of intersystem crossing. rsc.orgnih.gov In contrast, unsubstituted perylene bisimide (PBI) and mono-brominated Br-PBI exhibit strong fluorescence with quantum yields near 100% and 97%, respectively. rsc.org Similarly, bay-bromoperylene (P-bBr) shows a significantly lower fluorescence quantum yield (0.05) compared to its ortho- and para-brominated counterparts (0.89 and 0.88, respectively). acs.org

The position of substituents plays a crucial role. Derivatives with non-electron-donating groups at the bay positions can have fluorescence quantum yields close to unity. nih.gov However, attaching electron-donating groups to the perylene core can lead to fluorescence quenching, especially in polar solvents, due to photoinduced charge transfer. acs.orgnih.gov For instance, the fluorescence of a perylene monoimide diester derivative with a 4-methoxyphenoxy substituent at the bay position (compound 2b) is strong in toluene (Φf = 0.75) but negligible in acetonitrile (Φf = 0.03). nih.gov

The emission color of 3,9-disubstituted perylene derivatives can be tuned. A series of 3,9-bis(p-(R)-diphenylamino)perylene compounds exhibited emission colors from green to red depending on the electronic nature of the substituent on the diphenylamine moiety. nih.gov

Table 2: Steady-State Fluorescence Data for Selected Perylene Derivatives

| Compound | Solvent | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |

| 1,7-dibromo-N,N'-Bis(ethylpropyl)perylene-3,4:9,10-tetracarboxylic diimide | Chloroform | 545 | 0.81 | google.com |

| 1-bromo-N,N'-Bis(ethylpropyl)perylene-3,4:9,10-tetracarboxylic diimide | Chloroform | 537 | 0.84 | google.com |

| Br-NPBI | Toluene | - | 0.020 ± 0.006 | rsc.orgnih.gov |

| NPBI | Toluene | - | 0.68 ± 0.05 | rsc.orgnih.gov |

| P-bBr | - | - | 0.05 | acs.org |

| P-oBr | - | - | 0.89 | acs.org |

| P-pBr | - | - | 0.88 | acs.org |

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques provide critical insights into the dynamic processes that occur after photoexcitation, such as fluorescence decay, intersystem crossing, and charge transfer.

The fluorescence lifetime (τF) is a key parameter that describes the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For many perylene derivatives that are strongly fluorescent, the decay is monoexponential with lifetimes typically in the range of 4-5 nanoseconds. nih.gov For example, perylene itself has a fluorescence lifetime of about 4.6 ns in glycerol. researchgate.net

The introduction of heavy atoms like bromine can significantly shorten the excited singlet state lifetime. rsc.org In a study comparing perylene and this compound in glycerol, the fluorescence anisotropy decay was investigated to probe the local environment. researchgate.net For perylene derivatives where photoinduced charge transfer occurs, the fluorescence lifetime decreases with increasing solvent polarity. nih.gov For instance, the lifetime of a perylene monoimide derivative decreased from ~4.0 ns in toluene to ~0.2 ns in DMF. thieme-connect.com

Transient absorption (TA) spectroscopy is a powerful tool to probe the excited-state landscape and follow the relaxation pathways of photoexcited molecules. In TA spectra of perylene derivatives, common features include ground-state bleaching (GSB), stimulated emission (SE), and excited-state absorption (ESA). nih.gov

For N-annulated perylene bisimide (Br-NPBI), femtosecond transient absorption measurements revealed an ultrafast intersystem crossing (ISC) with a rate constant (k_ISC) of 1.97 × 10¹⁰ s⁻¹. rsc.orgnih.gov This rapid ISC populates the triplet excited state, which was confirmed by nanosecond TA spectroscopy. rsc.orgnih.gov The triplet quantum yield for Br-NPBI was found to be 95.2 ± 4.6%. rsc.orgnih.gov

In donor-acceptor systems based on perylene, TA spectroscopy can be used to track charge separation and recombination processes. For some 1,7-bis(arylethynyl)perylene-3,4:9,10-bis(dicarboximide)s with amine donors, TA spectra were interpreted in terms of ultrafast charge separation followed by charge recombination on a timescale of about 80 to 2000 picoseconds. nih.gov In other cases, the charge-transfer state is not observed in TA spectra, likely due to very fast charge recombination. nih.govresearchgate.net The excited state absorption spectra of perylene derivatives can be shifted to longer wavelengths depending on the substituents. For example, bisimide compounds show excited-state absorptions shifted to longer wavelengths (710 and >900 nm) compared to monoimide compounds (685 and 800 nm). nih.gov

Table 3: Excited-State Dynamics Data for Selected Perylene Derivatives

| Compound | Technique | Solvent | Key Findings | Reference |

| Br-NPBI | fs-TA, ns-TA | Toluene | Ultrafast ISC (k_ISC = 1.97 × 10¹⁰ s⁻¹), High triplet quantum yield (Φ_T = 95.2 ± 4.6%) | rsc.orgnih.gov |

| per–1-eTEMPO | Transient Spectroscopy | - | Excited singlet state lifetime varies by an order of magnitude among isomers. | rsc.org |

| 1,7-bis(arylethynyl)perylene diimides (amine derivatives) | Transient Absorption | - | Ultrafast charge separation, charge recombination in 80-2000 ps. | nih.gov |

| Perylene monoimide diester (donor-substituted) | Time-resolved fluorescence | Toluene to DMF | Fluorescence lifetime decreases from ~4.0 ns to ~0.2 ns with increasing solvent polarity. | thieme-connect.com |

Fluorescence Lifetime Measurements

Photoinduced Charge-Transfer Processes

Photoinduced charge transfer (CT) is a fundamental process in many applications of perylene derivatives, including photovoltaics and light-harvesting systems. The efficiency of CT is governed by the electronic properties of the donor and acceptor moieties, their spatial arrangement, and the solvent polarity.

In donor-acceptor systems where perylene is the acceptor, the fluorescence of the perylene core is often quenched by the electron-donating group. acs.orgnih.gov This quenching becomes more pronounced with increasing solvent polarity and with an increase in the electron deficiency of the perylene core. nih.gov For example, in a series of perylene derivatives, the rate of CT was estimated to be in the order of 1 × 10⁹ to 1 × 10¹⁰ s⁻¹ for strongly quenched compounds. nih.gov

The position of the electron donor on the perylene scaffold is critical. Attaching the donor to the bay position versus the imide position can significantly influence the kinetics of the photoinduced CT process. nih.gov In some cases, transient absorption spectroscopy does not reveal the charge-transfer state, suggesting that charge recombination is faster than the accumulation of the CT state. nih.govresearchgate.net

Systematic studies on 3,9-bis(p-(R)-diphenylamino)perylene derivatives, which are D-A-D systems, have shown that the intramolecular charge transfer (ICT) character can be systematically controlled by the electron push-pull nature of the substituents. nih.gov This allows for the tuning of emission colors. However, a strong electron-withdrawing group can lead to a reverse charge-transfer property, constraining the tuning towards blue emission. nih.gov

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature in many perylene derivatives, particularly those with a significant charge-transfer character in the excited state.

The absorption spectra of some perylene derivatives show negligible solvent dependence. unige.ch However, the fluorescence spectra can be strongly solvatochromic. unige.ch This is often interpreted by a model where excitation leads to a locally excited state, and emission occurs from a charge-separated state that is stabilized by polar solvents. unige.ch

For a series of 3,9-bis(p-(R)-diphenylamino)perylene compounds, Lippert-Mataga plots, which relate the Stokes shift to the solvent polarity, indicated different charge-transfer characters depending on the substituent. nih.gov The ICT character gradually increased from electron-withdrawing to electron-donating substitutions. nih.gov

Aggregation is another environmental effect that can significantly alter the photophysical properties of perylene derivatives. In solution, aggregation can lead to spectral broadening, shifts in absorption and emission, and fluorescence quenching. nih.gov In the solid state, the packing of molecules can have a profound effect. For instance, the fluorescence of many perylene diimides is quenched in the solid state due to H-type aggregation. rsc.org However, introducing bulky substituents or modifying the crystal packing can lead to enhanced solid-state fluorescence. rsc.orgresearchgate.net For example, a 1,7-bromo-substituted perylene diimide derivative showed a significantly higher solid-state fluorescence quantum yield (2.83%) compared to its non-brominated counterpart (0.02%). researchgate.net

Fluorescence Quenching Mechanisms

The fluorescence of this compound and its derivatives can be diminished through several quenching mechanisms. These processes, which involve the non-radiative deactivation of the excited state, are highly dependent on the molecular structure, the surrounding environment, and intermolecular interactions. Key mechanisms observed for perylene derivatives include photoinduced electron transfer, aggregation-caused quenching, and energy transfer.

Photoinduced Electron Transfer (PET): A primary mechanism for fluorescence quenching in suitably modified perylene derivatives is photoinduced electron transfer. acs.org This process occurs when an electron-donating group is attached to the electron-accepting perylene core. Upon photoexcitation, an electron can transfer from the donor to the perylene acceptor, forming a charge-separated state that typically decays non-radiatively, thus quenching the fluorescence. acs.orgnih.gov The efficiency of this charge transfer is strongly influenced by the position of the electron-donating group. acs.org For instance, attaching donors to the "bay" positions of the perylene core can facilitate a facile charge transfer process, characterized by the quenching of fluorescence and a reduction in the singlet excited-state lifetimes. acs.org In contrast, linking the donor to the "imide" position can block the charge transfer process, preserving fluorescence. acs.org This highlights the critical role of molecular design in controlling the photophysical outcomes.

Aggregation-Caused Quenching (ACQ): Perylene derivatives, due to their planar aromatic structure, have a strong tendency to form π-π stacks and aggregates, especially in the solid state or at high concentrations. This aggregation often leads to a significant reduction in the photoluminescence quantum yield (PLQY), a phenomenon known as aggregation-caused quenching (ACQ). worktribe.com The formation of non-emissive or weakly emissive excimers and aggregates provides a pathway for non-radiative decay. worktribe.com To overcome ACQ, a common strategy is the introduction of bulky steric groups at the imide or bay positions of the perylene core. These groups physically hinder the close packing of the chromophores, thereby reducing aggregation and enhancing solid-state fluorescence. worktribe.com For example, attaching a bulky 2,6-diisopropylphenyl group to the imide positions of a dibromo-perylene diimide was shown to provide more effective steric protection against aggregation compared to a smaller 2-ethylhexyl group, resulting in a higher solid-state PLQY. worktribe.com

Energy Transfer: Fluorescence quenching can also occur via energy transfer from the excited perylene derivative (the donor) to a suitable acceptor molecule. This can happen through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A long-range, non-radiative process occurring through dipole-dipole coupling between the donor and acceptor. Its efficiency is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them (proportional to 1/R⁶). edinst.comuzh.ch

Dexter Energy Transfer: A short-range mechanism that requires orbital overlap between the donor and acceptor, involving the simultaneous exchange of two electrons. uzh.ch This process is effective at very close distances, typically less than 15 Å. uzh.ch

These energy transfer mechanisms are fundamental to the operation of light-harvesting antenna systems based on perylene derivatives, where energy is efficiently transferred from donor chromophores to a perylene acceptor. rsc.org

Static and Dynamic Quenching: On a more fundamental level, quenching processes are categorized as either dynamic or static.

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to de-excitation. edinst.com This process is diffusion-dependent.

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. evidentscientific.com This reduces the population of fluorophores that can be excited, thereby decreasing fluorescence intensity without affecting the excited-state lifetime of the uncomplexed fluorophores. evidentscientific.com

The following table summarizes the photophysical properties of selected perylene diimide derivatives, illustrating the impact of substitution on fluorescence.

| Compound | Substituents | Phase | Fluorescence Peak (λPL) | Photoluminescence Quantum Yield (PLQY) | Primary Quenching Observation |

|---|---|---|---|---|---|

| DiBrPDI-2EH | 1,7(6)-dibromo, N,N′-bis(2-ethylhexyl) | Film | 649 nm | 36.7% | Evidence of aggregate emission, indicating some ACQ. worktribe.com |

| DiBrPDI-DIA | 1,7(6)-dibromo, N,N′-bis(2,6-diisopropylphenyl) | Film | 700 nm | 51.4% | Higher PLQY than DiBrPDI-2EH due to better steric protection against ACQ. worktribe.com |

| PDI Derivative with 4-methoxyphenoxy donor | Electron donor at bay position | Solution | - | Quenched | Fluorescence is quenched due to photoinduced electron transfer. acs.org |

| PDI Derivative with 4-methoxyphenyl (B3050149) donor | Electron donor at imide position | Solution | - | Not Quenched | Charge transfer process is blocked, preventing quenching. acs.org |

Singlet Exciton (B1674681) Fission Studies

Singlet exciton fission (SF) is a spin-allowed photophysical process where a singlet excited state (S₁) in a chromophore shares its energy with a neighboring ground-state chromophore (S₀) to produce two triplet excited states (2 x T₁). nih.gov This phenomenon is of significant scientific interest because it has the potential to bypass the Shockley-Queisser limit in single-junction solar cells, potentially doubling the number of charge carriers generated per absorbed photon. cam.ac.uk Perylene derivatives, particularly perylenediimides (PDIs), have emerged as a promising class of materials for studying and harnessing SF due to their high photostability and tunable electronic properties. chemrxiv.orgutexas.edu

The efficiency of singlet fission is critically dependent on the energetic condition E(S₁) ≥ 2E(T₁), where E(S₁) and E(T₁) are the energies of the first singlet and triplet excited states, respectively. Furthermore, the rate and yield of SF are highly sensitive to the intermolecular electronic coupling, which is dictated by the molecular packing, distance, and orientation in the solid state or in aggregates. utexas.eduresearchgate.net

Studies on PDI derivatives have shown that their crystal structure and molecular arrangement are key to enabling SF. For instance, investigations into polycrystalline thin films of various PDI derivatives revealed that while some arrangements lead to efficient SF, the observed rates can be orders of magnitude slower than what theoretical models of simple dimers predict. utexas.edu This discrepancy suggests that the collective electronic character in strongly interacting molecular solids plays a crucial, complex role that is not captured by simple models. utexas.edu

Interestingly, singlet fission is not exclusively a solid-state phenomenon. Direct evidence of SF has been found in aqueous solutions of perylene-3,4,9,10-tetracarboxylate, which forms dynamic dimers. nih.gov These transient associations, though disordered, live long enough to facilitate intermolecular processes like SF, leading to a triplet formation efficiency greater than 100%. nih.gov

Recent work has also explored the interplay between singlet fission and triplet exciton transport. Counter-intuitively, slowing down the SF rate in certain PDI crystals was found to enhance triplet transport lengths. chemrxiv.org This occurs through a singlet-mediated transport mechanism where triplet pairs can fuse back into a diffusive singlet exciton, which can then travel further before undergoing fission again. This suggests that optimizing materials for devices requires a delicate balance between maximizing triplet yields and ensuring efficient triplet transport. chemrxiv.org

The table below presents key parameters from singlet fission studies on selected perylene derivatives.

| Compound/System | Phase/Condition | Triplet Quantum Yield (ΦT) | Singlet Fission Rate Constant (kSF) | Key Finding |

|---|---|---|---|---|

| PDI-Br4 | Polycrystalline Film | 105 ± 5% | - | Enhanced triplet yield indicates singlet fission, aided by heavy atoms and core twist. acs.org |

| PDI-Br4 | Toluene Solution | 19 ± 1% | - | In solution, SF is not the dominant pathway; intersystem crossing is observed. acs.org |

| Perylene-3,4,9,10-tetracarboxylate | Aqueous Solution (Dynamic Dimers) | > 100% | - | Demonstrates that SF can occur efficiently in transient dimers in solution. nih.gov |

| TDPP Analog (n-butyl) | Thin Film | 160 ± 40% | (9 ± 3) ns-1 | Shows highly efficient SF in a diketopyrrolopyrrole system, a related class of chromophores. researchgate.net |

| EP-PDI | Crystals | High | Tunable | Slowing SF can boost triplet transport length through a singlet-mediated mechanism. chemrxiv.org |

Supramolecular Assembly and Self Organization of 3,9 Dibromoperylene Derivatives

Principles of Perylene (B46583) Diimide Aggregation (H- and J-aggregates)

Perylene diimides (PDIs) are well-known for their tendency to aggregate in solution and in the solid state, a phenomenon driven by strong π-π stacking interactions between the planar perylene cores. mdpi.com These aggregates are broadly classified into two main types, H-aggregates and J-aggregates, based on the relative orientation of the transition dipole moments of the constituent monomers. acs.org

H-aggregates are characterized by a face-to-face (or sandwich-like) arrangement of the PDI molecules. This "card-stack" orientation leads to a parallel alignment of the transition dipole moments, resulting in a blue-shift of the main absorption band in the UV-Vis spectrum compared to the monomer. nih.govresearchgate.net H-aggregation typically leads to fluorescence quenching.

J-aggregates involve a head-to-tail (or end-to-end) arrangement of the PDI molecules. This slipped-stack orientation results in an oblique alignment of the transition dipole moments, causing a red-shift in the absorption spectrum. nih.govresearchgate.net J-aggregates are often highly fluorescent.

The formation of either H- or J-aggregates is a consequence of the interplay between short-range and long-range coupling effects. duke.edu Short-range coupling, arising from wave function overlap, can favor J-aggregate behavior, while long-range Coulombic coupling from transition dipole-dipole interactions promotes H-aggregation. duke.edu The balance between these competing interactions can lead to intermediate states known as Hj- and hJ-aggregates . acs.orgduke.edu In Hj-aggregates, the H-like characteristics are dominant, while in hJ-aggregates, the J-like properties prevail. acs.orgduke.edu

Design Strategies for Controlled Supramolecular Architectures

The ability to control the self-assembly of perylene derivatives is crucial for tailoring the properties of the resulting supramolecular structures. Several design strategies have been developed to achieve this control, primarily by leveraging non-covalent interactions and coordination chemistry.

Non-Covalent Interactions (e.g., π-π stacking)

Non-covalent interactions are the primary driving forces for the self-assembly of perylene derivatives. researchgate.netrsc.org These interactions, while individually weak, collectively dictate the final supramolecular architecture.

π-π Stacking: The strong attractive interaction between the electron-rich aromatic cores of perylene molecules is the most significant driving force for their self-assembly. mdpi.comresearchgate.net The extent and geometry of π-π stacking can be influenced by solvent polarity and the presence of substituents on the perylene core. nih.gov

Hydrogen Bonding: The introduction of functional groups capable of forming hydrogen bonds, such as amides or carboxylic acids, can provide directional control over the self-assembly process. acs.orgchemrxiv.org These interactions can work in concert with π-π stacking to create highly ordered structures.

Hydrophobic/Hydrophilic Interactions: In aqueous environments, the hydrophobic nature of the perylene core and the hydrophilic character of appended side chains can drive the formation of specific morphologies, such as micelles or vesicles. researchgate.net

Coordination-Driven Self-Assembly with Metal Ions

A powerful strategy for constructing well-defined supramolecular architectures involves the use of metal-ligand coordination. nih.gov By functionalizing perylene diimides with ligands, such as terpyridine, it is possible to direct their assembly into discrete metallacycles or coordination polymers upon the addition of metal ions like zinc(II) or platinum(II). nih.govresearchgate.netacs.org

This approach offers precise control over the stoichiometry and geometry of the final assembly. nih.gov For instance, ditopic bis(terpyridine)-PDI ligands form supramolecular coordination polymers with Zn(II) ions. researchgate.net The resulting structures can be tuned by changing the metal ion or the ligand design. This method has been used to create barrel-shaped metallacages and other complex three-dimensional structures. chinesechemsoc.orgresearchgate.net The introduction of metal ions can also promote intersystem crossing, leading to enhanced photophysical properties. chinesechemsoc.orgresearchgate.net

Morphological Control of Nanostructures

The morphology of the self-assembled nanostructures of perylene derivatives can be controlled by manipulating the delicate balance of intermolecular forces and the surrounding environment. wsu.edu This control is essential for tailoring the material's properties for specific applications.

Researchers have demonstrated that by adjusting parameters such as solvent composition, pH, and temperature, a variety of morphologies can be achieved from the same perylene derivative. mdpi.comacs.org For example, the use of a mixed solvent system of water, methanol, and hydrochloric acid allowed for the formation of five distinct phases, including nanotapes, nanoparticles, microplates, and hollow nanospheres. wsu.edu

The evaporation rate of the solvent during the self-assembly process can also influence the final morphology. royalsocietypublishing.org Furthermore, the introduction of additives, such as block copolymers, can act as crystal growth modifiers, leading to the formation of well-defined shapes like spindles and core-shell structures. royalsocietypublishing.orgaip.org

Influence of Substituents on Self-Assembly Behavior

The introduction of substituents at different positions on the perylene core has a profound impact on the self-assembly behavior and the resulting nanostructures. mdpi.comnih.gov Substituents can influence solubility, steric hindrance, and intermolecular interactions, thereby providing a powerful tool for tuning the supramolecular architecture.

Imide Substituents: Modifications at the imide positions of PDIs primarily affect the self-assembly process without significantly altering the intrinsic electronic properties of the perylene core. mdpi.comresearchgate.netnih.gov The nature of the imide substituent can dictate the morphology, the type of aggregation (H- or J-), and the mechanism of growth. researchgate.netnih.gov For example, linear alkyl chains can promote one-dimensional assembly through cooperative hydrophobic interactions, while bulky, branched side chains can disrupt packing and lead to the formation of nanoparticles. acs.org

Bay Substituents: Substituents at the bay area (1, 6, 7, and 12 positions) of the perylene core can induce significant steric hindrance, leading to a twisting of the aromatic plane. mdpi.com This distortion weakens π-π stacking interactions but can also lead to the formation of highly fluorescent J-aggregates. mdpi.com Bay-substituents have a considerable effect on the optical and electronic properties of the resulting assemblies. mdpi.com

Asymmetric Substitution: The introduction of different substituents on the same perylene molecule can lead to asymmetric intermolecular interactions, inducing changes in molecular orientation and the formation of chiral supramolecular networks. rsc.org

The following table summarizes the effect of different substituents on the self-assembly of perylene diimide derivatives:

| Substituent Position | Type of Substituent | Effect on Self-Assembly | Resulting Morphology | Reference |

| Imide | Linear alkyl chains (dodecyl) | Cooperative hydrophobic interactions with π-π stacking | 1D nanobelts | acs.org |

| Imide | Branched alkyl chains (nonyldecyl) | Steric hindrance interferes with molecular packing | 0D nanospheres | acs.org |

| Imide | Histidine | pH-responsive assembly and de-assembly | Fibrils and belts | researchgate.net |

| Bay | Alkoxy groups (methoxy, ethoxy) | Influences strength of hydrogen bonding and packing | Varies with number and size of substituents | chinesechemsoc.org |

| Bay | Phenyl groups | Induces twisting of the perylene core, favors J-aggregation | hJ-aggregates | acs.orgduke.edu |

Characterization of Supramolecular Assemblies (e.g., Atomic Force Microscopy)

A variety of techniques are employed to characterize the structure and morphology of supramolecular assemblies of perylene derivatives. Among these, Atomic Force Microscopy (AFM) is a particularly powerful tool for visualizing the nanostructures formed on surfaces.

AFM provides high-resolution topographical images of the self-assembled structures, allowing for the determination of their dimensions, such as height, width, and length. rsc.org This technique has been used to visualize a wide range of morphologies, including nanoribbons, nanoparticles, and extended polymer strands. researchgate.netacs.orgrsc.org For instance, AFM has been used to confirm the formation of coordination polymer strands and to estimate their average length. researchgate.netacs.org It has also been instrumental in visualizing the rope-like fibers of supramolecular polymers and the nanoparticles formed from the self-assembly of N-annulated perylene diimides. rsc.org

In addition to AFM, other techniques are crucial for a comprehensive characterization of these assemblies:

UV-Vis and Fluorescence Spectroscopy: These techniques are used to probe the electronic interactions between the perylene units and to distinguish between H- and J-aggregates based on the spectral shifts observed upon aggregation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including techniques like DOSY (Diffusion-Ordered Spectroscopy), can provide information about the formation and size of supramolecular species in solution. researchgate.netacs.org

X-ray Scattering: Techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can provide information about the packing and morphology of the assemblies in solution and in the solid state. rsc.org

Cryogenic Transmission Electron Microscopy (cryo-TEM): This technique allows for the visualization of the nanostructures in a vitrified state, providing insights into their morphology in solution. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,9-Dibromoperylene, and how can purity be ensured?

- Methodology : The synthesis typically involves bromination of perylene using methods like the Scholl reaction or direct bromination with Br₂ in the presence of Lewis acids (e.g., FeCl₃). Post-synthesis, purification is achieved via column chromatography (silica gel, toluene/heptane eluent) and recrystallization. Purity validation requires nuclear magnetic resonance (¹H/¹³C NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MALDI-FTICR) to confirm >97% purity .

Q. What are the key photophysical properties of this compound, and how are they measured?

- Methodology : Key properties include absorption/emission maxima (e.g., λmax at ~479 nm in toluene) and fluorescence quantum yield (ϕ ≈54%). These are determined using UV-Vis spectroscopy, steady-state fluorescence spectroscopy, and time-resolved fluorescence anisotropy decay measurements. Solvent polarity effects can be studied using glycerol solutions to vary viscosity and probe rotational diffusion .

Q. How does this compound interact with common solvents, and what solubility challenges exist?